molecular formula C8H14N2O B1344770 2,7-Diazaspiro[4.5]decan-1-one CAS No. 887118-43-6

2,7-Diazaspiro[4.5]decan-1-one

Cat. No. B1344770
Key on ui cas rn: 887118-43-6
M. Wt: 154.21 g/mol
InChI Key: KIMWNWBXVWTJDT-UHFFFAOYSA-N
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Patent
US08563570B2

Procedure details

Trifluoroacetic acid (1.0 mL, 0.013 mol) was added to a solution of 1-tert-butyl 3-ethyl 3-[2-(tritylamino)ethyl]piperidine-1,3-dicarboxylate (0.10 g, 0.00018 mol) in methylene chloride (1.0 mL, 0.016 mol) and the mixture was stirred for 1 h at rt to remove the Boc and trityl groups. Then the solvent was removed under vacuum and to the resultant residue was added 1,4-dioxane (3.0 mL, 0.038 mol) followed by N,N-diisopropylethylamine (0.13 mL, 0.00074 mol) and the resultant mixture was stirred at 150° C. (microwave) for 1 h. The solvent from the mixture was removed under vacuum and the crude product was used in the next step without further purification. LC-MS: 155.2 (M+H)+.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
1-tert-butyl 3-ethyl 3-[2-(tritylamino)ethyl]piperidine-1,3-dicarboxylate
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.13 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C([NH:27][CH2:28][CH2:29][C:30]1([C:43]([O:45]CC)=O)[CH2:35][CH2:34][CH2:33][N:32](C(OC(C)(C)C)=O)[CH2:31]1)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(Cl)Cl.O1CCOCC1.C(N(CC)C(C)C)(C)C>>[C:43]1(=[O:45])[C:30]2([CH2:35][CH2:34][CH2:33][NH:32][CH2:31]2)[CH2:29][CH2:28][NH:27]1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
1-tert-butyl 3-ethyl 3-[2-(tritylamino)ethyl]piperidine-1,3-dicarboxylate
Quantity
0.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)NCCC1(CN(CCC1)C(=O)OC(C)(C)C)C(=O)OCC
Name
Quantity
1 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
0.13 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove the Boc and trityl groups
CUSTOM
Type
CUSTOM
Details
Then the solvent was removed under vacuum and to the resultant residue
CUSTOM
Type
CUSTOM
Details
The solvent from the mixture was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the crude product was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(NCCC12CNCCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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